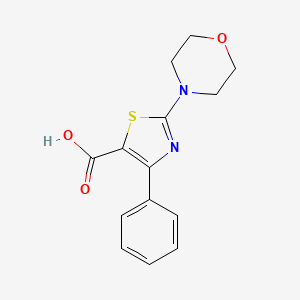

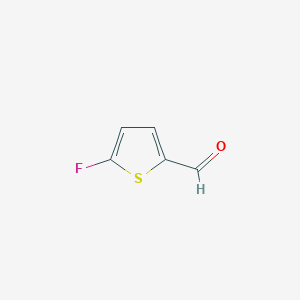

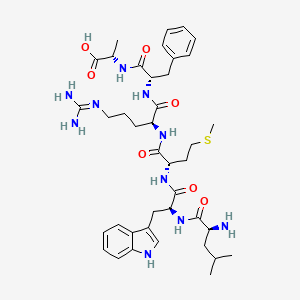

2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholine derivatives has been explored in several studies. For instance, a novel morpholine-containing compound was synthesized and its structure elucidated using various spectroscopic techniques . Another study described the synthesis of quinolone and quinoline-2-carboxylic acid amides with a morpholine moiety, highlighting a late-stage diversification approach that yielded potent 5HT1B antagonists . These examples demonstrate the synthetic interest in morpholine derivatives and the methodologies that could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been investigated using spectroscopic methods and density functional theory (DFT) calculations. The DFT studies provide insights into the electronic structure, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the compound's potential as a nonlinear optical (NLO) material . The crystal structure of a related morpholino compound was determined, revealing its monoclinic system and space group, which could be indicative of the structural characteristics that might be expected for the compound .

Chemical Reactions Analysis

The reactivity of morpholine derivatives has been studied, showing that these compounds can undergo various reactions with electrophiles and nucleophiles . For example, morpholine-1-carbothioic acid derivatives were shown to react with alkyl halides, amines, and undergo oxidative desulfurization . Additionally, the interaction of morpholino-oxazole-carbonitriles with hydrazine hydrate has been explored, leading to recyclization or deprotection reactions . These studies provide a foundation for understanding the potential reactivity of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives have been characterized in several studies. The nonlinear optical properties, polarizability, and hyperpolarizability values of a morpholine-containing compound were calculated, suggesting its potential application as an NLO material . The thermal behavior and stability under various stress factors such as UV radiation and oxidizing agents have also been investigated, providing insights into the stability and degradation pathways of these compounds . The photophysical properties, including absorption and emission spectra, have been characterized for a morpholine derivative, which could be relevant for the optical applications of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Domino-Reaction Synthesis : A study detailed the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine via a domino-reaction, leveraging the model morpholine-1-carbothioic acid. This approach elucidates a thermodynamically controlled reversible reaction favoring the enolate intermediate, showcasing the versatility of morpholine derivatives in synthesizing complex heterocyclic compounds (Fathalla, Pazdera, & Marek, 2002).

- Crystal Structure and Antitumor Activity : Another significant contribution is the design, synthesis, and crystal structure analysis of a morpholine derivative with notable antitumor activity. The study emphasizes the compound's inhibitory effects on cancer cell lines, highlighting its potential as a therapeutic agent (Lu et al., 2020).

Biological Applications and Potential Therapeutic Uses

- Antimicrobial Agents : Research into 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents showcases the synthesis of compounds with significant antimicrobial activity. This study underscores the therapeutic potential of morpholine derivatives in addressing microbial infections (Sahin et al., 2012).

- Antifungal Activity and Safety : A detailed study on the mutagenic effects and predicted carcinogenicity of a morpholine derivative reveals its significant antifungal activity without pronounced cytogenetic effects. This finding suggests the compound's safety and efficacy as an antifungal therapeutic agent (Bushuieva et al., 2022).

Chemical Interactions and Reactivity

- Reactivity Study : The reactivity of morpholine-1-carbothioic acid with electrophiles and nucleophiles has been explored, providing insights into the compound's chemical behavior and potential for forming diverse derivatives through regioselective reactions (Fathalla, Pazdera, Čajan, & Marek, 2002).

Propiedades

IUPAC Name |

2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-13(18)12-11(10-4-2-1-3-5-10)15-14(20-12)16-6-8-19-9-7-16/h1-5H,6-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBQZSUJYCGPPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480114 |

Source

|

| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188679-21-2 |

Source

|

| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)